5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
The synthesis of 5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide involves multiple steps, starting with the preparation of the benzimidazole and benzofuran intermediates. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl2) or bromine (Br2).
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific functional groups targeted during the process .
Scientific Research Applications
5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in the desired therapeutic effect. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Compared to other similar compounds, 5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
Imidazole derivatives: Known for their broad range of biological activities.
Benzofuran derivatives: Recognized for their potential in medicinal chemistry.
Pyrrolidine derivatives: Valued for their versatility in drug discovery.
This compound’s uniqueness lies in its ability to combine these features into a single molecule, offering a multifaceted approach to scientific research and therapeutic development.
Properties
Molecular Formula |
C22H21ClN4O2 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H21ClN4O2/c23-16-7-8-19-15(13-16)14-20(29-19)21(28)25-22-24-17-5-1-2-6-18(17)27(22)12-11-26-9-3-4-10-26/h1-2,5-8,13-14H,3-4,9-12H2,(H,24,25,28) |
InChI Key |
IOJAPRVYOPUKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC5=C(O4)C=CC(=C5)Cl |
Origin of Product |
United States |
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